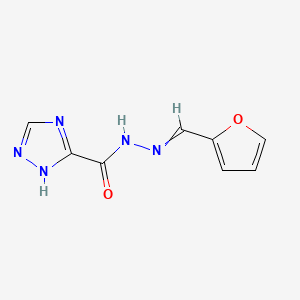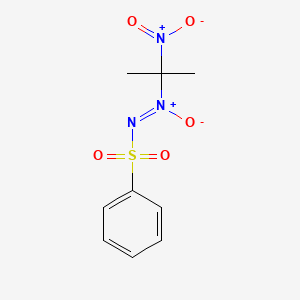
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide, commonly known as MNPE or MNPEO, is a diazeniumdiolate compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is a nitric oxide donor, which means it releases nitric oxide upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. In
Mecanismo De Acción
MNPE releases nitric oxide upon decomposition, which activates the guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including blood pressure, smooth muscle relaxation, and platelet aggregation. MNPE also has the ability to inhibit the activity of the enzyme cyclooxygenase, which is responsible for the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MNPE has been shown to have a variety of biochemical and physiological effects. MNPE has been shown to decrease blood pressure by inducing vasodilation. MNPE has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MNPE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPE has several advantages over other nitric oxide donors. MNPE has a longer half-life than other nitric oxide donors, which allows for sustained nitric oxide release. MNPE is also stable at room temperature, which makes it easy to handle and store. However, MNPE has some limitations for lab experiments. MNPE is sensitive to light and moisture, which can affect its stability. MNPE also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for experiments.
Direcciones Futuras
There are several future directions for MNPE research. MNPE has been shown to have anti-tumor effects, and further research could lead to the development of MNPE-based cancer therapies. MNPE has also been shown to have neuroprotective effects, and further research could lead to the development of MNPE-based treatments for neurodegenerative disorders. Additionally, MNPE could be used in the study of the role of nitric oxide in various physiological processes.
Métodos De Síntesis
MNPE can be synthesized by reacting 1-methyl-1-nitroethylamine with phenylsulfonyl chloride in the presence of a base, followed by treatment with sodium nitrite. The reaction yields a yellow crystalline product that is purified by recrystallization.
Aplicaciones Científicas De Investigación
MNPE has been extensively used in scientific research due to its ability to release nitric oxide. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes. MNPE has been used in the study of cardiovascular diseases, cancer, and neurodegenerative disorders. MNPE has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propiedades
IUPAC Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,12(14)15)11(13)10-18(16,17)8-6-4-3-5-7-8/h3-7H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTZEFXVZNPCD-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=NS(=O)(=O)C1=CC=CC=C1)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/[N+](=N/S(=O)(=O)C1=CC=CC=C1)/[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


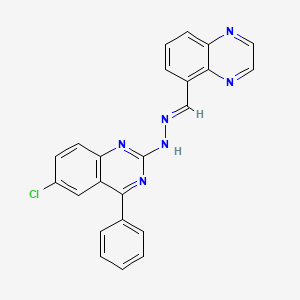

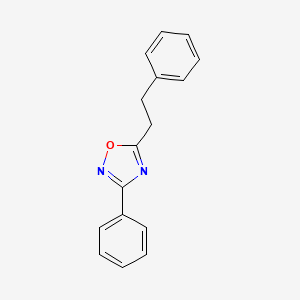
![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)
![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)

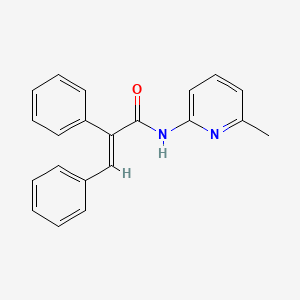
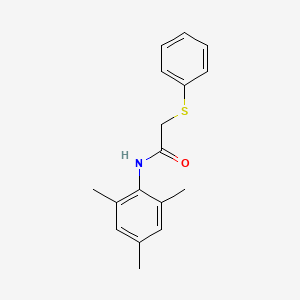
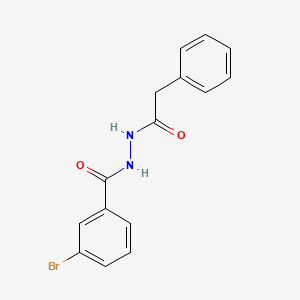
![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
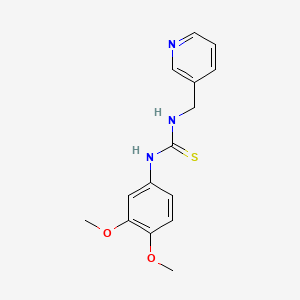
![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
